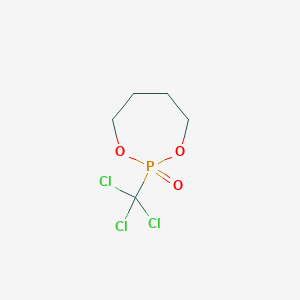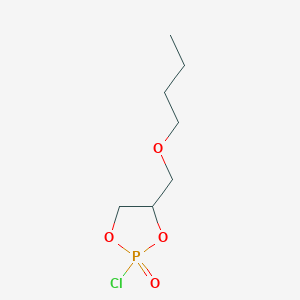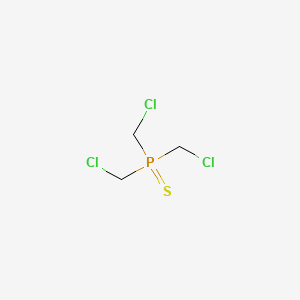![molecular formula C21H17NO4 B14486010 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- CAS No. 65132-26-5](/img/structure/B14486010.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with additional methoxy and phenylmethyl substituents
Méthodes De Préparation
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic environments, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and viral infections, due to its ability to interfere with specific molecular pathways.
Mécanisme D'action
The mechanism by which 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular processes. For example, the compound has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication . The molecular pathways involved in its action are complex and may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
When compared to other isoquinoline derivatives, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- stands out due to its unique substituents and resulting chemical properties. Similar compounds include:
1H-Benz[de]isoquinoline-1,3(2H)-dione: Lacks the methoxy and phenylmethyl groups, resulting in different reactivity and applications.
6,7-Dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but without the phenylmethyl group, affecting its binding affinity and biological activity.
2-Phenylmethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:
These comparisons highlight the uniqueness of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- and its potential advantages in various applications.
Propriétés
Numéro CAS |
65132-26-5 |
|---|---|
Formule moléculaire |
C21H17NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-benzyl-6,7-dimethoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H17NO4/c1-25-16-10-8-14-18-15(9-11-17(26-2)19(16)18)21(24)22(20(14)23)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Clé InChI |
BPJDZBGBYIKLFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
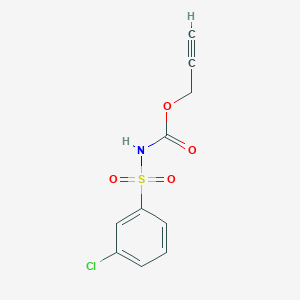
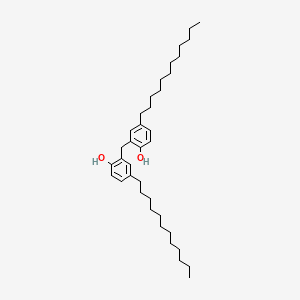
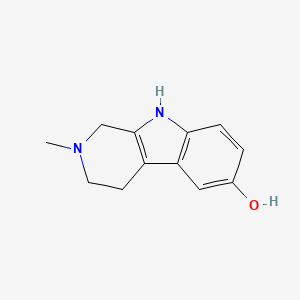
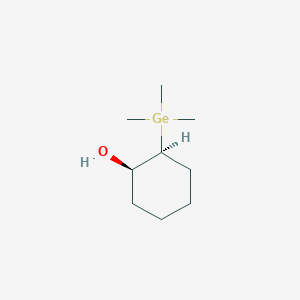
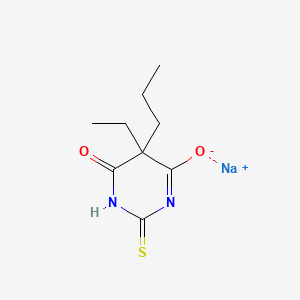
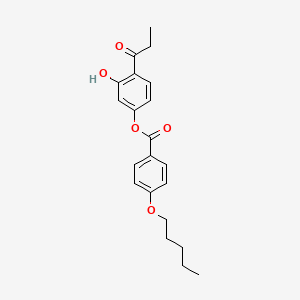
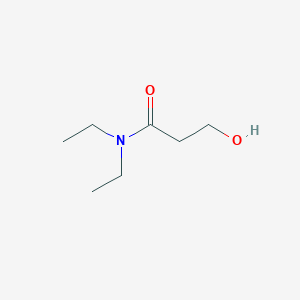
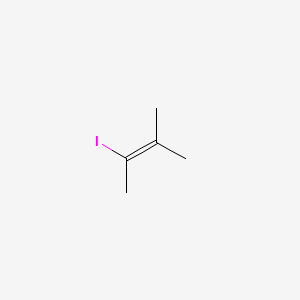
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
